molecular formula C15H13ClO B1346310 2-Chloro-2'-ethylbenzophenone CAS No. 951884-72-3

2-Chloro-2'-ethylbenzophenone

Cat. No.: B1346310
CAS No.: 951884-72-3
M. Wt: 244.71 g/mol
InChI Key: RXGLIKOEPUAYSM-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzophenones in Contemporary Chemical Research

Substituted benzophenones, which are diaryl ketones based on the benzophenone (B1666685) scaffold, are of significant interest in modern chemical research. Their utility stems from their robust chemical nature and the versatile reactivity imparted by the central carbonyl group and the two flanking phenyl rings. These compounds serve as crucial intermediates in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals and materials for polymer science. umkc.edulscollege.ac.in The electronic and steric properties of benzophenone derivatives can be finely tuned by altering the substituents on the aromatic rings, making them ideal subjects for studying reaction mechanisms and structure-activity relationships. aip.org

Significance of Halogenated and Alkylated Benzophenone Derivatives

The introduction of halogen and alkyl groups onto the benzophenone framework significantly influences its chemical and physical properties. Halogenation, for instance, can alter the electronic nature of the aromatic rings, affecting the reactivity of the carbonyl group and providing sites for further functionalization through nucleophilic substitution or cross-coupling reactions. hku.hkacs.org Halogenated benzophenones have shown importance in photochemistry, where the halogen substituent can influence the efficiency of photosubstitution and photohydration reactions. hku.hk

Alkylation, on the other hand, primarily impacts the steric environment around the benzophenone core. An alkyl group, such as an ethyl group, can influence the conformational preferences of the molecule, which in turn affects its reactivity and interaction with other molecules. cdnsciencepub.comacs.org The combination of both halogen and alkyl substituents, as seen in 2-Chloro-2'-ethylbenzophenone, creates a unique chemical entity with a specific set of properties that are of interest for various research applications.

Scope and Objectives of Research on this compound

The primary objective of research into this compound is to understand how the specific placement of a chlorine atom and an ethyl group at the ortho positions of the two phenyl rings dictates its chemical behavior. Key areas of investigation include its synthesis, purification, and detailed characterization using modern analytical techniques. Furthermore, research aims to explore its reactivity, particularly in photochemical reactions and as a precursor for the synthesis of other complex molecules. A patent has mentioned a mixture containing 5-bromo-2-chloro-2'-ethylbenzophenone, indicating its relevance as a synthetic intermediate. googleapis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGLIKOEPUAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro 2 Ethylbenzophenone

Established Synthetic Pathways for Benzophenone (B1666685) Derivatives

The construction of the benzophenone core can be achieved through various synthetic strategies. The most prominent of these is the Friedel-Crafts acylation, though alternative carbon-carbon bond-forming reactions also offer viable routes.

Friedel-Crafts Acylation Approaches for Benzophenone Scaffolds

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing benzophenone and its derivatives. savemyexams.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.comchemguide.co.uklibretexts.org

The general mechanism involves the activation of the acylating agent by the Lewis acid, most commonly aluminum chloride (AlCl₃), to form a highly reactive acylium ion. numberanalytics.commasterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a ketone. The choice of catalyst is crucial, with various Lewis acids such as FeCl₃, BF₃, ZnCl₂, and TiCl₄ also being employed. google.com Lanthanide triflates, like ytterbium triflate (Yb(OTf)₃), have been explored as recoverable and reusable catalysts. chemistryjournals.net

The regioselectivity of the Friedel-Crafts acylation is heavily influenced by the nature of the substituents already present on the aromatic ring. numberanalytics.com Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. numberanalytics.com For instance, in the acylation of toluene, the methyl group directs substitution primarily to the 4-position. libretexts.org

Anomalous Friedel-Crafts reactions have also been observed, where unexpected products are formed due to side reactions or rearrangements.

Exploration of Alternative C-C Bond Formation Methodologies

While Friedel-Crafts acylation is dominant, other C-C bond formation strategies have been developed for the synthesis of unsymmetrical benzophenones. These methods can be particularly useful when the substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

One such approach involves the iron-mediated synthesis of sterically congested benzophenones. This multi-step route utilizes a key building block which is reacted with substituted phenols to form diaryl ether complexes. Following hydrolysis and intramolecular acylation, regioselective ring-opening yields the desired substituted benzophenone complexes. nih.gov

Another strategy is the direct dehydrogenative coupling of methylarenes with aromatic C-H bonds. This method offers a more atom- and step-efficient alternative to traditional acylation reactions. nih.gov Furthermore, the [5C + 1C] annulation of α-alkenoyl ketene (B1206846) acetals with aryl methyl ketones has been developed to produce highly substituted 2-cyclohexenones, which can then be aromatized to form sterically hindered benzophenones. acs.orgnih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a powerful tool for constructing the C-C bond between the two aryl rings of the benzophenone scaffold. youtube.com

Targeted Synthesis of 2-Chloro-2'-ethylbenzophenone and Related Analogues

The synthesis of the unsymmetrically substituted this compound requires careful consideration of precursor selection, reaction conditions, and purification techniques to achieve high regioselectivity and yield.

Precursor Selection and Optimization for Regioselectivity

The most direct approach for the synthesis of this compound via Friedel-Crafts acylation involves the reaction of ethylbenzene (B125841) with 2-chlorobenzoyl chloride. The ethyl group on ethylbenzene is an ortho-, para-directing group. Therefore, the acylation will lead to a mixture of isomers, primarily the para and ortho substituted products. To favor the formation of the desired 2'-isomer, optimization of the reaction conditions is critical.

The key precursors for this synthesis are:

Ethylbenzene: The aromatic substrate that will be acylated.

2-Chlorobenzoyl chloride: The acylating agent. This can be prepared from 2-chlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). google.com

The regioselectivity of the reaction is a significant challenge. The ethyl group directs the incoming acyl group to both the ortho and para positions. Steric hindrance from the ethyl group might slightly favor the para isomer, but a mixture is expected. The choice of catalyst and solvent can influence the isomer ratio. For instance, in some Friedel-Crafts acylations, changing the solvent can alter the ortho/para ratio.

PrecursorRole in Synthesis
EthylbenzeneAromatic substrate
2-Chlorobenzoyl chlorideAcylating agent
2-Chlorobenzoic acidStarting material for the acyl chloride
Thionyl chlorideReagent for converting carboxylic acid to acyl chloride

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield of the desired product and influencing the regioselectivity. rsc.org Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: Aluminum chloride (AlCl₃) is the conventional catalyst for this reaction. chemguide.co.uk The amount of catalyst used can affect the reaction rate and yield. Using a solid-supported catalyst, such as silica (B1680970) gel loaded aluminum trichloride, can simplify the work-up procedure. google.com

Solvent: A variety of solvents can be used for Friedel-Crafts reactions, including halogenated hydrocarbons like dichloromethane (B109758) and dichlorobenzene, or nitrobenzene. numberanalytics.comgoogle.com In some cases, using the aromatic substrate (ethylbenzene) in excess can also serve as the solvent. chemijournal.com

Temperature: The reaction is typically carried out at low temperatures, ranging from -20°C to 15°C, to control the reaction rate and minimize side reactions. google.com The reaction of ethanoyl chloride with benzene (B151609) is often heated to around 60°C after the initial addition. chemguide.co.uklibretexts.org

Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure complete conversion of the starting materials.

A plausible reaction scheme for the synthesis of this compound is as follows:

Preparation of 2-chlorobenzoyl chloride: 2-Chlorobenzoic acid is reacted with thionyl chloride, often with a catalytic amount of DMF, to produce 2-chlorobenzoyl chloride. Excess thionyl chloride is typically removed by distillation. google.com

Friedel-Crafts Acylation: Ethylbenzene is reacted with the prepared 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ in a suitable solvent such as dichloromethane. The reaction is typically performed at a controlled temperature. google.comgoogle.com

Work-up: After the reaction is complete, the mixture is treated with an acid, such as dilute hydrochloric acid, to decompose the aluminum chloride complex. The organic layer is then separated, washed, and dried. google.com

ParameterOptimized ConditionRationale
Catalyst AlCl₃ (or silica gel supported AlCl₃)Effective Lewis acid for activating the acyl chloride. Solid support simplifies removal. google.com
Solvent Dichloromethane or excess ethylbenzeneProvides a suitable reaction medium. numberanalytics.comgoogle.comchemijournal.com
Temperature -20°C to 15°C initially, may require heatingControls reaction rate and minimizes byproducts. chemguide.co.uklibretexts.orggoogle.com
Reactant Ratio Optimized for yield and selectivityAffects product distribution and conversion. numberanalytics.com

Purification Techniques for Isolation of High-Purity Compound

After the reaction and work-up, the crude product will likely be a mixture containing the desired this compound, its isomers (e.g., 2-Chloro-4'-ethylbenzophenone), and possibly some unreacted starting materials. Therefore, efficient purification is essential to isolate the target compound in high purity.

Crystallization: Crystallization is a primary method for purifying solid organic compounds. uct.ac.za The crude product is dissolved in a suitable hot solvent or a solvent mixture, and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving the impurities in the solution. rochester.edu A mixed solvent system, such as ethanol (B145695) and water, has been used for the recrystallization of a similar compound, 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com For 2-chloro-benzophenone, a mixture of ethyl acetate (B1210297) and petroleum ether has been employed. google.com

Column Chromatography: If crystallization does not provide sufficient purity, column chromatography is a powerful technique for separating the isomers. The crude mixture is passed through a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or a mixture of solvents) is used to elute the components at different rates based on their polarity. This allows for the separation of the desired this compound from its isomers.

Distillation: For liquid products or low-melting solids, vacuum distillation can be an effective purification method, separating compounds based on their boiling points.

The choice of purification method will depend on the physical properties of the product and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired purity.

TechniqueDescriptionApplication
Crystallization Separation based on differential solubility at varying temperatures. uct.ac.zaPrimary method for purifying the solid crude product. google.comgoogle.com
Column Chromatography Separation based on differential adsorption on a stationary phase.Effective for separating isomers with different polarities.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Suitable for liquid products or low-melting solids.

Derivatization Strategies for Structural Modification and Functionalization

The presence of a chloro substituent, a carbonyl group, and an ethyl group on the this compound core provides multiple avenues for structural modification. These functional groups can be manipulated through various synthetic methodologies to introduce new chemical entities and modulate the molecule's properties.

Functional group interconversion (FGI) represents a fundamental approach to derivatization, involving the transformation of one functional group into another. wikipedia.org For this compound, the primary sites for such modifications are the chlorine atom and the carbonyl group.

The chlorine atom, an electron-withdrawing group, can participate in nucleophilic aromatic substitution reactions, although such reactions are generally less facile on an unactivated aryl ring compared to those with strong electron-withdrawing groups in the ortho or para positions. wikipedia.org Nevertheless, under specific conditions, typically involving high temperatures, high pressures, or the use of highly reactive nucleophiles, the chloro group could potentially be displaced.

More versatile transformations of the chloro group can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. These reactions offer a powerful toolkit for introducing a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups.

The carbonyl group of this compound is another key site for functional group interconversion. Standard carbonyl chemistry provides a plethora of derivatization options:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diarylmethanol can serve as a precursor for further reactions, such as etherification or esterification.

Oxidative Cleavage: While less common for simple ketones, under harsh oxidative conditions, the benzophenone scaffold could be cleaved.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of a substituted 1,1-diarylalkene.

Grignard and Organolithium Addition: The addition of organometallic reagents like Grignard reagents or organolithium compounds to the carbonyl group would yield tertiary alcohols, introducing a new alkyl or aryl group at the carbonyl carbon.

Reductive Amination: Conversion of the ketone to an imine or enamine, followed by reduction, can introduce a nitrogen-containing functional group.

These functional group interconversions provide a foundational set of tools for the structural diversification of this compound, enabling the synthesis of a wide range of derivatives with modified electronic and steric properties.

Table 1: Potential Functional Group Interconversion Reactions for this compound

Functional GroupReagent/Reaction TypePotential Product
ChloroPalladium Catalyst, Boronic Acid (Suzuki Coupling)Aryl-substituted benzophenone
ChloroPalladium Catalyst, Organotin Reagent (Stille Coupling)Alkyl/Aryl-substituted benzophenone
ChloroPalladium Catalyst, Amine (Buchwald-Hartwig Amination)Amino-substituted benzophenone
CarbonylSodium Borohydride (NaBH₄)(2-Chlorophenyl)(2'-ethylphenyl)methanol
CarbonylPhosphorus Ylide (Wittig Reaction)1-(2-Chlorophenyl)-1-(2'-ethylphenyl)alkene
CarbonylGrignard Reagent (e.g., CH₃MgBr)1-(2-Chlorophenyl)-1-(2'-ethylphenyl)-1-ethanol

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of C-H bonds, which are traditionally considered unreactive. sigmaaldrich.com In the context of this compound, the carbonyl group can act as an endogenous directing group, facilitating the functionalization of specific C-H bonds in its vicinity. This approach offers a highly efficient and atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.

Transition metal catalysts, particularly those based on palladium and rhodium, are commonly employed in directed C-H functionalization reactions. acs.orgacs.orgmdpi.comchinesechemsoc.org The general mechanism involves the coordination of the metal catalyst to the directing group (the carbonyl oxygen in this case), followed by the selective activation of a nearby C-H bond, typically at the ortho position, to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to form a new C-C or C-heteroatom bond.

For this compound, the carbonyl group can direct the functionalization of the C-H bonds at the ortho positions of both phenyl rings. However, the electronic and steric environment of each ring will likely influence the regioselectivity of the reaction. The presence of the electron-withdrawing chloro group on one ring and the electron-donating ethyl group on the other creates a differentiated electronic landscape that can be exploited to achieve selective functionalization. researchgate.netstackexchange.com

Potential directed C-H functionalization reactions for this compound include:

Arylation: Palladium-catalyzed arylation with aryl halides or boronic acids can introduce an additional aryl group at the ortho position of either ring.

Olefination: Rhodium- or palladium-catalyzed olefination with alkenes can install a vinyl group. mdpi.comchinesechemsoc.org

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl chains.

Acetoxylation and Alkoxylation: The introduction of oxygen-containing functional groups can be achieved using various oxidants and alcohol partners.

The choice of catalyst, ligand, and reaction conditions can be tuned to control the regioselectivity and efficiency of these transformations. For instance, the steric hindrance imposed by the ethyl group might favor functionalization on the less hindered ring. Conversely, the electronic effects of the chloro and ethyl groups could also play a significant role in determining the site of C-H activation.

Table 2: Potential Directed C-H Functionalization Reactions for this compound

Reaction TypeCatalyst System (Example)Potential Coupling PartnerPotential Product
ArylationPd(OAc)₂, PPh₃Arylboronic acidOrtho-aryl-2-chloro-2'-ethylbenzophenone
Olefination[RhCp*Cl₂]₂, AgSbF₆AlkeneOrtho-alkenyl-2-chloro-2'-ethylbenzophenone
AlkylationPd(OAc)₂, LigandAlkyl halideOrtho-alkyl-2-chloro-2'-ethylbenzophenone
AcetoxylationPd(OAc)₂PhI(OAc)₂Ortho-acetoxy-2-chloro-2'-ethylbenzophenone

These derivatization strategies, encompassing both functional group interconversion and directed C-H functionalization, provide a comprehensive toolbox for the synthetic chemist to explore the chemical space around the this compound scaffold, leading to the generation of novel compounds with potentially interesting properties and applications.

Elucidation of Reaction Mechanisms Involving 2 Chloro 2 Ethylbenzophenone and Analogues

Mechanistic Pathways of Substitution Reactions

Substituted benzophenones are versatile intermediates in organic synthesis, and their reactivity is often dominated by substitution reactions at the aromatic rings or the carbonyl group. The presence of a halogen, such as the chlorine atom in 2-Chloro-2'-ethylbenzophenone, provides a key site for nucleophilic substitution.

Nucleophilic Substitution Processes (SN1 and SN2) in Halogenated Systems

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. egrassbcollege.ac.in In halogenated aromatic systems like this compound, nucleophilic aromatic substitution (SNAr) is a primary pathway. researchgate.net This process typically occurs via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide ion). researchgate.net The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the ring, facilitating nucleophilic attack. researchgate.net

The direct SN1 or SN2 type displacement of a halogen from an aryl halide is generally not favored due to the high energy required to break the carbon-halogen bond, which has partial double bond character due to resonance. dalalinstitute.com However, under specific conditions, such as high temperatures or the presence of strong bases, these pathways can be induced. For instance, the hydrolysis of primary halides often follows an SN2 pathway, which is a one-step process involving a backside attack by the nucleophile. egrassbcollege.ac.in Conversely, secondary and tertiary alcohols can react via an SN1 mechanism, which proceeds through a carbocation intermediate. libretexts.org In the context of this compound, while direct SN1/SN2 at the aryl chloride is unlikely, reactions at the ethyl group or transformations involving the carbonyl group could potentially proceed through these mechanisms under appropriate conditions.

Influence of Steric and Electronic Factors on Reaction Kinetics

Both steric and electronic factors play a crucial role in determining the kinetics of reactions involving substituted benzophenones. mdpi.comaskfilo.com The ethyl group at the 2'-position and the chlorine atom at the 2-position in this compound introduce significant steric hindrance around the carbonyl group and the chlorinated ring. This steric bulk can hinder the approach of nucleophiles, thereby slowing down reaction rates. askfilo.com

Electronically, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. In nucleophilic aromatic substitution, its inductive effect is more dominant, making the carbon to which it is attached more electrophilic. The ethyl group, being an alkyl group, is electron-donating, which can influence the reactivity of the adjacent aromatic ring. researchgate.net

Radical and Photoreaction Mechanisms

Beyond ionic pathways, this compound and its analogues can participate in reactions involving radical intermediates, particularly when subjected to photochemical conditions.

Exploration of Free-Radical Intermediates

Benzophenones are well-known for their ability to generate free radicals upon exposure to UV light. This process typically involves the homolytic cleavage of a bond to form two radical species. For instance, in the context of polymer chemistry, 3-Chloro-2'-ethylbenzophenone can act as a photoinitiator by absorbing UV light and undergoing homolytic cleavage to produce reactive radicals that initiate polymerization.

The first reversible one-electron reduction of benzophenones generally leads to the formation of a stable radical anion, except for halogen-substituted benzophenones where the stability may be altered. researchgate.netiaea.org These free-radical intermediates are highly reactive species that can engage in a variety of subsequent reactions, including hydrogen atom abstraction and addition to unsaturated systems. ucr.edu

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule transfers an electron to or from another molecule. youtube.comyoutube.com Benzophenones, with their characteristic n-π* transition, are excellent chromophores for initiating PET. rsc.org Upon photoexcitation, the benzophenone (B1666685) molecule can be promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. rsc.org

This excited triplet state is a potent oxidizing and reducing agent and can engage in electron transfer with suitable donors or acceptors. youtube.com For example, an excited benzophenone can accept an electron from a donor molecule, resulting in the formation of a benzophenone radical anion and a donor radical cation. youtube.com The efficiency of PET is governed by the thermodynamics of the process, which can be evaluated using the Rehm-Weller equation, considering the excitation energy of the chromophore and the redox potentials of the donor and acceptor. youtube.comyoutube.com In some cases, the benzophenone moiety can act as an "antenna," absorbing light energy and transferring it to another part of the molecule, inducing subsequent chemical reactions. rsc.org

Catalytic Transformations of Substituted Benzophenones

Catalysis offers efficient and selective routes for the transformation of functional groups in molecules like this compound. Both metal-based and other catalytic systems can be employed.

Halogenated benzophenones can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the activity and selectivity of these reactions. benthamopen.com For instance, more electron-donating ligands can increase the reactivity in certain coupling reactions. benthamopen.com

Ruthenium complexes have also been shown to catalyze the transfer hydrogenation of benzophenones, reducing the carbonyl group to an alcohol. epfl.ch The design of the catalyst, including the ligands surrounding the metal center, is critical for achieving high activity and selectivity. epfl.ch Furthermore, catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon can be used to reduce nitro groups in substituted benzophenones to amino groups, a key transformation in the synthesis of various biologically active molecules. google.com

Below is a table summarizing the influence of substituents on the reactivity of benzophenone analogues in catalytic reactions.

Catalyst SystemSubstrateSubstituent EffectReaction Type
Palladium/Phosphine LigandsHalogenated BenzophenonesElectron-donating ligands on the catalyst can increase reactivity. Steric hindrance on the substrate can decrease reactivity.Cross-Coupling (e.g., Suzuki, Heck)
Ruthenium/Diamine LigandsBenzophenoneThe electronic and steric nature of the ligands influences catalytic activity and substrate selectivity.Transfer Hydrogenation
Raney Nickel / Pd-on-CNitrobenzophenonesThe position and nature of other substituents can influence the rate of reduction.Catalytic Hydrogenation

Metal-Catalyzed Processes for C-C Coupling and C-H Activation

Metal-catalyzed reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr In the context of this compound and its analogues, transition metals like palladium, rhodium, and iridium play a pivotal role in C-C coupling and C-H activation. rsc.orgacs.orgsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. acs.orgchemie-brunschwig.ch These reactions are instrumental in synthesizing complex benzophenone derivatives. For instance, a palladium-catalyzed cross-coupling of an aryl boronic acid with a substituted chlorobenzophenone can construct the core benzophenone structure. The choice of ligands is critical for the success of these couplings, influencing catalyst activity and selectivity. acs.org For example, the use of benzophenone imine as an ammonia (B1221849) surrogate in palladium-catalyzed C-N cross-coupling reactions has proven to be a valuable strategy in medicinal chemistry, allowing for the synthesis of primary anilines under milder conditions than traditional methods. semanticscholar.org This approach was notably used in the development of a CGRP receptor antagonist for migraine treatment. acs.org

A method for the selective formation of C2 coupling products has been described using a palladium-catalyzed cross-coupling of aryl titanium reagents with dihalogenated benzophenones. This process utilizes Pd(dba)₂ as the catalyst and 2-diisopropylphosphino-2′-dimethylaminobiphenyl as the ligand. x-mol.com

Rhodium and Iridium-Catalyzed C-H Activation:

Rhodium and iridium catalysts are particularly effective for C-H activation, a process that allows for the direct functionalization of C-H bonds, which are typically unreactive. sigmaaldrich.comdmaiti.com This strategy offers a more atom-economical and step-efficient approach compared to traditional methods that require pre-functionalized substrates. beilstein-journals.orgresearchgate.net

For example, rhodium(III) catalysts can be used for the synthesis of isoquinolines from N-H benzophenone imines through a chelation-assisted C-H activation mechanism. researchgate.net Similarly, both rhodium(III) and iridium(III) catalysts have been shown to be effective in the synthesis of benzophenones through the arylation of benzaldehydes, with each catalyst showing a complementary substrate scope. rsc.orgresearchgate.net These reactions often proceed through the formation of a metallacyclic intermediate, which then undergoes further reaction to yield the desired product. nih.gov

Catalyst SystemReaction TypeSubstratesKey Features
Palladium/Ligand Cross-CouplingAryl halides, boronic acids, iminesForms C-C and C-N bonds; ligand choice is crucial for selectivity. acs.orgx-mol.com
Rhodium(III) C-H Activation/AnnulationN-benzoylsulfonamides, olefinsSynthesizes isoindolinones. nih.gov
Iridium(III)/Rhodium(III) C-H Activation/ArylationBenzaldehydes, diaryliodonium saltsComplementary substrate scope for benzophenone synthesis. rsc.orgresearchgate.net

Role of Photoredox Catalysis in Benzophenone Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govacs.org Benzophenone and its derivatives can act as photosensitizers in these reactions. rsc.orgtcichemicals.com Upon absorption of light, the benzophenone is excited to a triplet state, which can then participate in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. acs.org

A key application of photoredox catalysis in benzophenone chemistry is the generation of carbon-centered radicals. torvergata.it For instance, a synergistic approach combining benzophenone HAT photocatalysis and silyl (B83357) radical-induced halogen atom transfer (XAT) has been developed for the cross-electrophile coupling of alkyl bromides with aryl bromides. acs.org In this process, the excited benzophenone derivative abstracts a hydrogen atom, initiating a radical chain reaction that ultimately leads to the formation of a C(sp³)–C(sp²) bond. This method is notable for its mild reaction conditions and broad functional group tolerance. acs.orgtorvergata.it

Furthermore, strongly reducing iridium photosensitizers have been shown to be effective in a variety of photoredox transformations involving ketones, including benzophenone. rsc.org These reactions, which can include umpolung C-C couplings and γ-lactonizations, proceed under simple and generalizable conditions. rsc.org The iridium photocatalyst facilitates the generation of a ketyl radical from the benzophenone, which can then engage in further reactions. nih.gov

Catalysis TypeKey ProcessIntermediatesApplication
Benzophenone HAT Photocatalysis Hydrogen Atom Transfer (HAT)Carbon-centered radicalsCross-electrophile coupling, 1,2-dicarbofunctionalization of olefins. acs.orgtorvergata.it
Iridium Photoredox Catalysis Single Electron Transfer (SET)Ketyl radicalsUmpolung C-C coupling, imino-pinacol coupling, γ-lactonization. nih.govrsc.org

Enzymatic Catalysis for Chiral Intermediates

Enzymatic catalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. unimi.itnih.gov In the context of benzophenones, enzymes, particularly ketoreductases (KREDs), are used for the asymmetric reduction of the prochiral carbonyl group to produce chiral benzhydrols. matthey.comrsc.org These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. nih.govrsc.org

Ketoreductases, often used as whole-cell biocatalysts or isolated enzymes, can exhibit high enantioselectivity, producing one enantiomer of the alcohol in high excess. unimi.itrsc.org For example, whole cells of Pichia glucozyma have been successfully used for the reductive biotransformation of various aromatic ketones, including benzophenone derivatives, yielding the corresponding (S)-alcohols with high enantiomeric excess. unimi.it The stereochemical outcome of the reduction is determined by the specific enzyme used.

The efficiency of these enzymatic reductions can be enhanced through dynamic kinetic resolution (DKR). In a DKR process, the enzyme selectively reduces one enantiomer of a racemic starting material, while the other enantiomer is continuously racemized in situ by a chemical or another enzymatic catalyst. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov For instance, DKR has been successfully applied to the synthesis of chiral α-substituted-β-hydroxy esters and amides using ketoreductases. nih.gov

Enzyme ClassReaction TypeSubstrateProductKey Advantage
Ketoreductases (KREDs) Asymmetric ReductionProchiral benzophenonesChiral benzhydrolsHigh enantioselectivity. matthey.comrsc.org
Ketoreductases (KREDs) Dynamic Kinetic Resolution (DKR)Racemic α-substituted β-keto esters/amidesEnantiopure α-substituted-β-hydroxy esters/amidesHigh yield and enantiomeric excess. nih.gov
Pichia glucozyma Whole-cell BiotransformationAromatic ketones(S)-alcoholsHigh enantiomeric excess. unimi.it

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-2'-ethylbenzophenone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity. Due to the limited availability of directly published experimental spectra for this specific compound, the following analyses are based on established principles and data from structurally similar benzophenone (B1666685) derivatives. cdnsciencepub.comacs.orgnih.gov

The ¹H NMR spectrum is used to identify the various proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

The aromatic region, typically between 7.0 and 8.0 ppm, would display a complex series of multiplets corresponding to the eight protons on the two benzene (B151609) rings. compoundchem.com The substitution pattern—a chlorine atom on one ring and an ethyl group on the other, both at the ortho position—leads to overlapping signals that require advanced techniques for full assignment.

The ethyl group would present more straightforward signals:

A quartet, integrating to two protons, is expected for the methylene (B1212753) group (-CH₂-). This signal is shifted downfield due to its proximity to the aromatic ring.

A triplet, integrating to three protons, is expected for the terminal methyl group (-CH₃).

The predicted chemical shifts and multiplicities are summarized in the table below.

Predicted ¹H NMR Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic Protons7.10 - 7.90Multiplet (m)8H
Ethyl (-CH₂-)~2.60Quartet (q)2H
Ethyl (-CH₃-)~1.15Triplet (t)3H

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. alfa-chemistry.comcarlroth.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a broadband-decoupled spectrum, each unique carbon atom produces a single peak. cognitoedu.org For this compound, 15 distinct signals are expected, corresponding to its 15 carbon atoms, assuming no accidental overlap.

The most downfield signal is that of the carbonyl carbon, typically appearing in the 190-200 ppm region due to its sp² hybridization and bond to an electronegative oxygen atom. libretexts.org The aromatic carbons resonate between approximately 125 and 140 ppm. The carbon atom bonded to the chlorine (C-Cl) is also distinctly shifted. The two aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)193 - 198
Aromatic (C-Cl)130 - 135
Aromatic (quaternary)135 - 145
Aromatic (CH)125 - 133
Ethyl (-CH₂-)~29
Ethyl (-CH₃-)~15

Note: Predicted values based on data for analogous compounds like 2-chlorobenzophenone (B131818) and ethyl-substituted aromatics. hmdb.caspectrabase.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netoregonstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. longdom.org For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons within each aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. harvard.edu It would allow for the direct assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. harvard.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene protons of the ethyl group to several carbons in the ethyl-substituted ring, as well as to the carbonyl carbon. Protons on both aromatic rings would show long-range correlations to the carbonyl carbon, confirming the benzophenone core structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, expected in the range of 1660-1690 cm⁻¹. libretexts.org Other key absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a signal in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.org

Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Ketone)Stretch1690 - 1660Strong
C=C (Aromatic)Stretch1600 - 1450Medium-Weak
C-ClStretch850 - 550Medium-Strong

Note: These are characteristic ranges and actual peak positions can vary. spcmc.ac.inmsu.edu

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. neu.edu.tr

For this compound (C₁₅H₁₃ClO), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak. neu.edu.tr

Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgorgchemboulder.com This could lead to the formation of characteristic fragments such as:

The 2-chlorobenzoyl cation.

The 2-ethylphenyl cation.

Further fragmentation of the ethyl group (loss of a methyl or ethyl radical) is also possible. The analysis of these fragments helps to confirm the identity and arrangement of the substituents on the benzophenone core. pressbooks.pub

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₅H₁₃ClO, HRMS provides an exact mass measurement that can confirm its atomic makeup.

The theoretical exact mass (monoisotopic mass) of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). This high-precision measurement helps to distinguish it from other compounds that may have the same nominal mass. The data obtained from HRMS analysis is crucial for confirming the identity of a synthesized compound or for identifying it in a complex mixture.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₃ClO
Theoretical Exact Mass (M) 244.0655
M+H⁺ Adduct 245.0728

This table contains calculated theoretical values. Actual experimental values would be compared against these for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is widely used to determine the purity of a sample and to identify the components within a mixture. nist.govshimadzu.com

In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities or other components on a GC column. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific analytical conditions. After separation, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint."

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion
244/246 [M]⁺, Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
229 [M - CH₃]⁺
215 [M - C₂H₅]⁺
209 [M - Cl]⁺
139/141 [C₇H₄ClO]⁺, Chlorobenzoyl cation
119 [C₉H₁₁]⁺, Ethylphenyl cation
105 [C₇H₅O]⁺, Benzoyl cation (from rearrangement)

This table is based on predictable fragmentation patterns for benzophenone derivatives.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and photophysical behavior, such as the transitions of electrons between different energy levels. bioglobax.comdergipark.org.tr

UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.org For benzophenone derivatives, two primary types of electronic transitions are typically observed:

n→π* Transition: This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) into an anti-bonding π* orbital. This transition is relatively weak (low molar absorptivity, ε) and occurs at longer wavelengths.

π→π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the aromatic rings and carbonyl group. This transition is strong (high molar absorptivity, ε) and occurs at shorter wavelengths.

Studies on the isomeric compound 4-chloro-4'-ethylbenzophenone (B1302642) reveal characteristic absorption bands that are dependent on solvent polarity. oregonstate.edu In a non-polar solvent like methylcyclohexane, the fine vibrational structure of the n→π* transition is visible. oregonstate.edu In a polar solvent, this transition typically undergoes a hypsochromic (blue) shift, while the π→π* transition undergoes a bathochromic (red) shift. oregonstate.edu Similar behavior would be expected for this compound.

Table 3: Representative UV-Vis Absorption Data for a Chloro-Ethyl-Substituted Benzophenone Isomer (4-chloro-4'-ethylbenzophenone)

Transition Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
n→π* Methylcyclohexane ~340-380 Weak
π→π* Methylcyclohexane ~260-280 Strong

(Data is for the related isomer 4-chloro-4'-ethylbenzophenone and serves as an illustrative example). oregonstate.edu

Following absorption of light and promotion to an excited state, a molecule can relax back to the ground state by emitting light.

Fluorescence: Rapid emission of light from the first singlet excited state (S₁). This process is typically inefficient for benzophenones.

Phosphorescence: Slower emission of light from the first triplet excited state (T₁). Benzophenones are well-known for undergoing efficient intersystem crossing (ISC) from the S₁ state to the T₁ state, resulting in strong phosphorescence and making them useful as photosensitizers. umass.edu

The lifetime (τ) of the excited state is the average time the molecule spends in that state before returning to the ground state. Phosphorescence lifetimes are significantly longer than fluorescence lifetimes. Photophysical studies on 4-chloro-4'-ethylbenzophenone show that it exhibits phosphorescence with a lifetime in the millisecond range, which is characteristic of benzophenone derivatives. oregonstate.edu The emission is observed from the T₁ (n,π*) state. oregonstate.eduoregonstate.edu

Table 4: Representative Photophysical Emission Data for a Chloro-Ethyl-Substituted Benzophenone Isomer (4-chloro-4'-ethylbenzophenone)

Parameter Solvent Value
Emission Type Both Phosphorescence
T₁ Emission λ_max (nm) EPA (polar) ~445
T₁ Lifetime (τ) EPA (polar) 5 ms

(Data is for the related isomer 4-chloro-4'-ethylbenzophenone and serves as an illustrative example). oregonstate.eduoregonstate.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical reactivity. For 2-Chloro-2'-ethylbenzophenone, these calculations help in deciphering the influence of its distinct substituent groups—the electron-withdrawing chlorine atom and the electron-donating ethyl group—on the benzophenone (B1666685) core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's reactivity and electronic properties. researchgate.netchemrevlett.com

For benzophenone and its derivatives, the HOMO is typically associated with the π-electrons of the phenyl rings, while the LUMO is often localized on the carbonyl (C=O) group and the associated π-system that extends over the rings. scialert.netchemrxiv.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and the energy required for electronic excitation. nih.gov

In this compound, the substituents at the ortho positions exert significant electronic and steric effects.

2-Chloro group: As an electron-withdrawing group, the chlorine atom stabilizes the LUMO, lowering its energy. This effect generally makes the molecule a better electron acceptor.

2'-Ethyl group: As an electron-donating group, the ethyl group destabilizes the HOMO, raising its energy. This makes the molecule a better electron donor.

The combined effect of these substituents is a reduction in the HOMO-LUMO energy gap compared to unsubstituted benzophenone. DFT calculations establish a direct correlation between the LUMO energy of substituted benzophenones and their experimental reduction potentials; a lower LUMO energy corresponds to an easier reduction. researchgate.net The LUMO density in this compound is expected to be concentrated around the chlorophenyl-carbonyl moiety, which is the most electron-deficient part of the molecule. This region represents the most likely site for nucleophilic attack or electron addition.

Table 1: Conceptual Effects of Substituents on Electronic Properties of Benzophenone based on DFT Studies

PropertyEffect of Electron-Withdrawing Group (e.g., -Cl)Effect of Electron-Donating Group (e.g., -C₂H₅)Predicted Net Effect in this compound
HOMO Energy Minor loweringRaises energyRaised relative to 2-chlorobenzophenone (B131818)
LUMO Energy Lowers energyMinor raisingLowered relative to 2-ethylbenzophenone
HOMO-LUMO Gap ReducedReducedSignificantly reduced
Electron Affinity IncreasedDecreasedIncreased
Ionization Potential IncreasedDecreasedDecreased

This table is a conceptual representation based on principles from multiple studies on substituted benzophenones. researchgate.netscialert.netscispace.com

The photochemistry of benzophenones is a central aspect of their utility, for instance, as photoinitiators. chemrxiv.orgcompchemhighlights.org Understanding these photochemical processes requires the investigation of excited-state potential energy surfaces (PES). Upon absorption of UV light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (typically the S₁ (n,π) or S₂ (π,π) state). researchgate.net

Computational methods like Time-Dependent DFT (TD-DFT) or multireference methods (e.g., CASSCF) are used to map the geometries and energies of these excited states. compchemhighlights.orgresearchgate.net A critical feature of benzophenone photophysics is the highly efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to a triplet state (T₁). compchemhighlights.orgrsc.org This process is often mediated by a higher-lying triplet state (like T₂(π,π)) in accordance with El-Sayed's rule, which favors ISC involving a change in orbital type (e.g., S₁(n,π) → T₂(π,π*)). compchemhighlights.org

The PES for benzophenone's ground state shows a minimum energy conformation where the two phenyl rings are twisted out of the plane of the carbonyl group by about 38°. roaldhoffmann.com In the excited state, this twist angle changes, and the potential well for this conformation becomes steeper. roaldhoffmann.com For this compound, the significant steric bulk of the ortho substituents would lead to a larger ground-state dihedral angle. Computational studies on the excited-state PES would reveal how these substituents influence the geometries of the S₁ and T₁ states, the energy barriers between them, and the location of conical intersections or crossing points that facilitate the rapid and efficient population of the reactive triplet state. researchgate.netaip.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. researchgate.netlongdom.org For a flexible molecule like this compound, MD simulations can map the accessible conformations and the energy landscape associated with movements like the rotation of the phenyl rings. cresset-group.com

The key degrees of freedom in benzophenones are the two dihedral angles that describe the twist of each phenyl ring relative to the central carbonyl group. roaldhoffmann.comyoutube.com The balance between electronic conjugation, which favors a planar structure to maximize π-orbital overlap, and steric hindrance between the ortho-substituents and hydrogens, which favors a twisted structure, determines the molecule's preferred conformation. roaldhoffmann.com

An MD simulation of this compound would typically involve:

Defining a force field that describes the potential energy of the molecule as a function of its atomic coordinates.

Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) to mimic solution conditions. cresset-group.com

Solving Newton's equations of motion iteratively to track the trajectory of each atom over time. longdom.org

Analysis of the resulting trajectory allows for the exploration of the conformational space. youtube.com For this specific molecule, the steric clash between the ortho-chloro and ortho-ethyl groups would severely restrict the rotational freedom of the phenyl rings, leading to a highly twisted and likely rigid conformation. MD simulations can quantify this rigidity, calculate the average dihedral angles, and determine the energy barriers for rotation, providing a dynamic picture that complements the static view from quantum chemical optimizations. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of organic molecules. mdpi.comresearchgate.net For benzophenone derivatives, the UV-Vis spectrum is characterized by two main absorption bands: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. scialert.netscribd.com Calculations for this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths for these transitions. The positions of these bands are sensitive to substitution and solvent effects. scispace.com The presence of the electron-donating ethyl group and electron-withdrawing chloro group would be expected to cause a red-shift (a shift to a longer wavelength) in the π→π* transition compared to unsubstituted benzophenone. chemrxiv.org

Table 2: Representative TD-DFT Calculated vs. Experimental UV Absorption for a Substituted Benzophenone

CompoundPhase/SolventCalculated λₘₐₓ (nm) (Transition)Experimental λₘₐₓ (nm)
4-Fluoro-4'-hydroxybenzophenone Gas286.6 (HOMO→LUMO)N/A
DMSO302.4 (HOMO→LUMO)N/A
Benzophenone-3 Vacuum~320-330 (π→π*)~325

Data is illustrative and sourced from studies on different benzophenone derivatives. scispace.comscribd.com

NMR Spectra: The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. uncw.edu The typical workflow involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer, usually with a DFT method.

Calculation of the magnetic shielding tensors for each atom using a method like the Gauge-Including Atomic Orbital (GIAO). uncw.edu

Averaging the calculated chemical shifts of the different conformers, weighted by their Boltzmann population, to obtain the final predicted spectrum. nih.govgithub.io

This process can accurately predict chemical shifts, which are highly sensitive to the local electronic and steric environment of each nucleus, making it a valuable tool for structure elucidation. nih.gov

Computational Modeling of Reaction Pathways and Intermediates

Beyond structure and spectra, computational chemistry can model the entire course of a chemical reaction, identifying transition states and intermediates along a reaction pathway. psu.edu For this compound, the most relevant reactions are photochemical. nih.govoregonstate.edu The populated triplet state (T₁) is a biradical-like species and is the key intermediate for subsequent reactions. compchemhighlights.org

Two classic photochemical pathways for ketones are the Norrish Type I and Type II reactions. researchgate.net

Norrish Type I Reaction: This involves the cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group. For this compound, this would lead to a chlorobenzoyl radical and an ethylphenyl radical.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. The ethyl group on this compound provides accessible γ-hydrogens. This biradical can then cyclize to form a cyclobutanol (B46151) (a process known as Yang cyclization) or cleave to form an alkene and an enol. researchgate.net

Computational modeling can trace the potential energy surface for these reactions. By locating the triplet state reactant (³(this compound)*), the transition state for the hydrogen abstraction or C-C cleavage, and the resulting biradical intermediates, chemists can determine the activation energy for each pathway and predict which reaction is more likely to occur. researchgate.netmdpi.com These calculations provide a mechanistic understanding at a level of detail that is often inaccessible through experiment alone. rsc.org

Photochemical Properties and Photoreactivity

Photoreduction Processes of Benzophenone (B1666685) Derivatives

A hallmark reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropanol. This process is initiated by the abstraction of a hydrogen atom by the excited triplet state of the benzophenone.

2 (C₆H₅)₂CO + (CH₃)₂CHOH --(hν)--> (C₆H₅)₂(HO)C-C(OH)(C₆H₅)₂ + (CH₃)₂CO

However, the substitution pattern of 2-Chloro-2'-ethylbenzophenone introduces significant steric hindrance around the carbonyl group. The ortho-chloro and ortho-ethyl groups are likely to impede the intermolecular hydrogen abstraction from the solvent, which is a prerequisite for benzopinacol (B1666686) formation. Furthermore, these ortho substituents can provide an alternative intramolecular reaction pathway, which would compete with and likely dominate over the intermolecular photoreduction. Therefore, the formation of the corresponding benzopinacol from this compound is expected to be a minor, if not negligible, process. Instead, intramolecular reactions are anticipated to be the primary photochemical route.

The mechanism of benzophenone photoreduction involves the following key steps:

Photoexcitation and Intersystem Crossing: The benzophenone molecule absorbs a photon, leading to the formation of the excited triplet state.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor (e.g., the solvent or another molecule) to form a benzhydrol (ketyl) radical.

Dimerization: Two benzhydrol radicals combine to form the stable benzopinacol product.

For this compound, the ortho-ethyl group provides a readily abstractable hydrogen atom in close proximity to the excited carbonyl group. This facilitates an efficient intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction. This intramolecular pathway is generally much faster than intermolecular hydrogen abstraction from the solvent, thus inhibiting the formation of the ketyl radical necessary for benzopinacol production. The resulting biradical can then undergo further reactions, such as cyclization or cleavage.

Photo-induced Cleavage and Rearrangement Reactions

The presence of ortho-alkyl groups in benzophenones opens up pathways for photo-induced cleavage and rearrangement reactions, which are often exploited in synthetic chemistry, for instance in the design of photoremovable protecting groups.

Benzophenone derivatives with ortho-substituents that can undergo intramolecular hydrogen abstraction have been investigated as photoremovable protecting groups (PPGs). nih.gov The general principle involves attaching a molecule to be protected to the ortho-substituent. Upon irradiation, the intramolecular hydrogen abstraction initiates a sequence of reactions that leads to the cleavage of the protecting group and the release of the protected molecule.

While there is no specific literature detailing the use of this compound as a PPG, its structure suggests potential applicability. The ortho-ethyl group can be functionalized to carry a substrate. Photo-irradiation would lead to intramolecular hydrogen abstraction from the ethyl group, forming a 1,4-biradical, which could then undergo cyclization to form a dihydrobenzofuranol intermediate. Subsequent elimination of the protected molecule would regenerate the carbonyl group. The presence of the ortho-chloro group could influence the efficiency and kinetics of this process.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For benzophenone photoreduction to benzopinacol, the quantum yield can be close to unity under ideal conditions.

For this compound, the primary photoreaction is expected to be the intramolecular Norrish Type II hydrogen abstraction. The quantum yield for this process in ortho-alkylated benzophenones is known to be high, often approaching unity, because of the high efficiency of the intramolecular hydrogen transfer step. The subsequent reactions of the biradical intermediate will determine the quantum yields of the final products. It is important to note that without experimental data, any discussion of the specific quantum yield for this compound remains speculative. However, studies on related compounds suggest that the quantum yield of the primary photochemical process would be significant. nih.gov

Structure Activity Relationships Sar in Chemical Transformations

Systematic Modification of the 2-Chloro-2'-ethylbenzophenone Scaffold

The systematic modification of the this compound scaffold is a fundamental approach to understanding its chemical behavior and to tailor its properties for specific applications. These modifications can be broadly categorized into alterations of the halogen substituent, the alkyl group, and the benzophenone (B1666685) core itself.

Modification of the Halogen Substituent: The chlorine atom at the 2-position can be substituted with other halogens (F, Br, I) to modulate the electronic and steric properties of the molecule. This can influence the reactivity of the adjacent carbonyl group and the aromatic ring. For instance, replacing chlorine with a more electronegative fluorine atom would enhance the inductive electron withdrawal, potentially increasing the electrophilicity of the carbonyl carbon. Conversely, substitution with bromine or iodine would introduce greater steric bulk and different electronic effects.

Modification of the Alkyl Group: The ethyl group at the 2'-position can be varied in terms of its length, branching, and saturation. Introducing bulkier alkyl groups could sterically hinder reactions at the adjacent phenyl ring. The electronic nature of the alkyl group, being electron-donating, also influences the reactivity of the aromatic system.

Modification of the Benzophenone Core: The core structure can be altered by introducing additional substituents on either of the phenyl rings. Electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -CN) can be strategically placed to fine-tune the electronic properties and, consequently, the reactivity of the entire molecule.

These systematic modifications allow for the creation of a library of analogues, each with subtly different properties, which is essential for detailed SAR studies.

Correlating Structural Features with Reactivity and Selectivity in Chemical Reactions

The structural features of this compound, namely the chloro and ethyl substituents and their positions, play a crucial role in determining its reactivity and selectivity in various chemical reactions.

The chlorine atom, being an electron-withdrawing group, deactivates the phenyl ring to which it is attached towards electrophilic substitution, yet it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. However, the ortho-position is sterically hindered by the adjacent benzoyl group. In nucleophilic aromatic substitution reactions, the chlorine atom can be displaced by a suitable nucleophile, a reaction pathway influenced by the electronic nature of the rest of the molecule.

The ethyl group, an electron-donating group, activates the other phenyl ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The steric bulk of the ethyl group can influence the regioselectivity of these reactions.

The ketone functional group is a key site for reactivity, undergoing nucleophilic addition, reduction, and photochemical reactions. The electronic effects of the chloro and ethyl groups modulate the electrophilicity of the carbonyl carbon. The presence of these substituents can also influence the stereoselectivity of reactions at the carbonyl group.

Computational Approaches to SAR Prediction

In the absence of extensive experimental data for this compound, computational methods serve as powerful tools for predicting its structure-activity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations can provide valuable insights.

QSAR studies on analogous halogenated and alkylated benzophenones have been used to correlate their physicochemical properties with biological activities or chemical reactivity. acs.orgnih.gov Similar models could be developed for this compound and its derivatives to predict their behavior in various chemical transformations. Descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and hydrophobic parameters (e.g., logP) would be crucial in such models.

DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the stability of reaction intermediates, and elucidating reaction mechanisms. For instance, mapping the electrostatic potential can visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of its reactivity towards different reagents.

Computational MethodPredicted Property of this compoundImplication for Reactivity
QSAR Correlation of electronic and steric descriptors with reaction rates.Prediction of reactivity for novel analogues without synthesis.
DFT HOMO-LUMO energy gap, electrostatic potential map.Identification of reactive sites and prediction of reaction pathways.

Comparative Analysis with Other Halogenated and Alkylated Benzophenone Analogues

A comparative analysis of this compound with other halogenated and alkylated benzophenone analogues provides a clearer perspective on its unique reactivity.

Comparison with other Halogenated Benzophenones: Compared to benzophenones with a halogen at the para-position, the ortho-chloro substituent in this compound introduces significant steric effects that can influence the conformation of the molecule and the accessibility of the carbonyl group. The reactivity in reactions like Friedel-Crafts acylation is affected by the deactivating but ortho/para directing nature of the halogen. pharmacyfreak.com

AnalogueKey Structural DifferencePredicted Impact on Reactivity Compared to this compound
4-ChlorobenzophenoneChlorine at para positionReduced steric hindrance at the carbonyl group; altered regioselectivity in aromatic substitutions.
2-EthylbenzophenoneAbsence of chlorineIncreased activation of one phenyl ring; no potential for nucleophilic aromatic substitution of chlorine.
2,2'-DichlorobenzophenoneSecond chlorine instead of ethylIncreased deactivation of both rings; different electronic and steric environment around the carbonyl.
2,2'-DiethylbenzophenoneSecond ethyl instead of chlorineIncreased activation of both rings; significant steric hindrance around the carbonyl.

Applications in Advanced Materials Science and Chemical Synthesis

Role as Precursors in Material Synthesis

Following a comprehensive review of available scientific literature, no specific information or research findings were identified regarding the role of 2-Chloro-2'-ethylbenzophenone as a precursor in the synthesis of advanced materials. The existing body of research does not detail its use in the development of polymers, functional coatings, or other materials.

Utilization in Photopolymerization and Photoinitiation Systems

There is no available scientific data or research to suggest the utilization of this compound in photopolymerization or photoinitiation systems. While benzophenone (B1666685) and its derivatives are a well-known class of photoinitiators, the specific applications and photochemical properties of the 2-chloro-2'-ethyl substituted variant have not been documented in the reviewed literature.

Contributions to the Development of Novel Catalytic Systems

A thorough search of scientific databases and academic journals did not yield any information on the contributions of this compound to the development of novel catalytic systems. There are no documented instances of this compound being used as a catalyst, ligand, or precursor for a catalyst in any chemical transformation.

Applications in Asymmetric Synthesis as Chiral Auxiliaries

No research has been published detailing the application of this compound in asymmetric synthesis as a chiral auxiliary. The principles of asymmetric synthesis often rely on molecules with specific stereogenic centers to induce chirality in a substrate, and there is no indication in the current scientific literature that this compound has been explored for or applied in this capacity.

Environmental Fate and Degradation Studies

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. For a compound like 2-Chloro-2'-ethylbenzophenone, this would involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

Studies on other benzophenone-type UV filters have frequently shown that their photodegradation in aquatic environments follows pseudo-first-order kinetics. This kinetic model implies that the rate of degradation is proportional to the concentration of the compound. For instance, research on benzophenone-3 (BP-3) and benzophenone-4 (BP-4) has demonstrated that their degradation under UV irradiation can be effectively described by this model. The apparent rate constants (k_app) determined in such studies are crucial for predicting the compound's persistence in the environment. It is anticipated that the photodegradation of this compound would also follow a similar kinetic pattern.

The rate of photodegradation is significantly influenced by various environmental factors. The intensity and wavelength of UV irradiation are critical, with higher intensity generally leading to faster degradation. The presence of oxidants and other reactive species in the water, such as hydroxyl radicals (•OH) and dissolved organic matter, can also play a crucial role. For other benzophenones, it has been observed that naturally occurring photosensitizers in water can accelerate photodecomposition. Conversely, dissolved organic matter can sometimes have a screening effect, reducing the amount of UV light available to the target compound and thus slowing degradation. The pH of the water can also affect the degradation rate of similar compounds.

Identification and Characterization of Degradation Products

A critical aspect of environmental fate studies is the identification of the byproducts formed during degradation. For chlorinated aromatic compounds, photodegradation can lead to a variety of transformation products through processes like dechlorination, hydroxylation, and cleavage of the aromatic rings. To characterize the degradation products of this compound, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed. These methods allow for the separation and identification of the intermediate compounds formed as the parent molecule breaks down. Understanding these products is vital, as they may be more or less toxic than the original compound.

Advanced Oxidation Processes (AOPs) for Degradation Enhancement (e.g., Fenton reaction)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic contaminants.

One of the most well-known AOPs is the Fenton reaction, which involves the use of hydrogen peroxide (H₂O₂) in the presence of an iron(II) catalyst to produce hydroxyl radicals. This process has been shown to be effective for the degradation of various chlorinated aromatic pollutants. The efficiency of the Fenton reaction is typically optimal under acidic conditions (around pH 3). It is expected that the Fenton process could be a viable method for enhancing the degradation of this compound in contaminated water. Other AOPs, such as UV/H₂O₂ and UV/TiO₂, have also been successfully applied to degrade other benzophenone (B1666685) derivatives, often resulting in complete removal of the parent compound.

Analytical Methodologies for Trace Detection in Environmental Matrices

To study the environmental fate and degradation of this compound, sensitive and specific analytical methods are required for its detection at trace levels in complex environmental samples like water, soil, and sediment.

Commonly used techniques for the analysis of similar semi-volatile organic compounds include gas chromatography coupled with mass spectrometry (GC-MS). For improved sensitivity, selected ion monitoring (SIM) mode can be utilized. Another powerful technique is liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity.

Sample preparation is a critical step and typically involves an extraction technique to isolate and concentrate the analyte from the environmental matrix. Solid-phase extraction (SPE) is a widely used method for water samples, followed by analysis using LC-MS/MS or GC-MS.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is a paramount theme in modern synthetic organic chemistry, and the production of 2-Chloro-2'-ethylbenzophenone is no exception. Traditional synthetic methodologies for benzophenones, such as the Friedel-Crafts acylation, are often characterized by their reliance on stoichiometric amounts of Lewis acid catalysts, like aluminum chloride, and the generation of significant quantities of hazardous waste. nih.govgoogle.comgoogle.com Future research is increasingly directed towards the development of more sustainable and atom-economical synthetic routes.

Key areas of investigation include:

Catalyst-Free Methodologies: Exploration into catalyst-free reaction conditions, potentially utilizing microwave irradiation or other non-conventional energy sources, could lead to significantly greener synthetic pathways.

Renewable Feedstocks: A long-term goal is the development of synthetic routes that utilize renewable feedstocks, moving away from the petrochemical origins of the current starting materials.

A comparative overview of traditional and emerging sustainable synthetic approaches is presented in the table below.

FeatureTraditional Friedel-Crafts AcylationEmerging Sustainable Routes
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic amounts of solid acids or catalyst-free
Solvent Often chlorinated hydrocarbonsGreener solvents or solvent-free conditions
Waste Generation High, including acidic and metallic wasteMinimized through catalyst recycling and higher atom economy
Safety Hazards associated with corrosive and water-sensitive reagentsImproved safety profile with more benign reagents and conditions

Exploration of Advanced Catalytic Applications

The inherent structural motifs within this compound, namely the diaryl ketone scaffold, present opportunities for its application in catalysis. The benzophenone (B1666685) core is a ubiquitous structure in medicinal chemistry and has been utilized as a scaffold for the development of various biologically active molecules and ligands. nih.govrsc.org This precedent suggests that this compound and its derivatives could serve as valuable ligands in transition metal catalysis.

Future research in this area will likely focus on:

Ligand Design and Synthesis: The chloro and ethyl substituents on the phenyl rings can be strategically utilized to modulate the electronic and steric properties of the molecule. This allows for the fine-tuning of its coordination properties to a metal center, which is a critical aspect of catalyst design.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to novel catalysts for asymmetric transformations, a highly sought-after goal in the synthesis of pharmaceuticals and other fine chemicals.

Photocatalysis: Given the well-documented photochemical properties of benzophenones, there is potential to explore this compound as a component in photocatalytic systems, either as a photosensitizer or as part of a catalytic complex.

In-depth Mechanistic Studies through Ultrafast Spectroscopy

A fundamental understanding of the photophysical and photochemical behavior of this compound is crucial for its application in areas such as photoinitiators for polymerization, photocatalysis, and photodynamic therapy. Ultrafast spectroscopic techniques are powerful tools for probing the intricate details of molecular dynamics on the femtosecond to nanosecond timescale. uah.esresearchgate.net

Emerging research will likely employ techniques such as:

Transient Absorption Spectroscopy: This technique can be used to identify and characterize the transient species, such as excited singlet and triplet states, that are formed upon photoexcitation of this compound. acs.org

Time-Resolved Fluorescence and Phosphorescence: These methods provide insights into the lifetimes and decay pathways of the excited states, including the efficiency of intersystem crossing to the triplet state, which is often the key reactive intermediate in benzophenone photochemistry. nih.govsemanticscholar.org

By elucidating the excited-state dynamics, researchers can gain a deeper understanding of the structure-property relationships that govern the photochemical reactivity of this molecule, paving the way for the rational design of new photoactive materials.

Predictive Modeling for Structure-Property Relationships and Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, predictive modeling can provide valuable insights into its properties and reactivity, thereby guiding experimental efforts and accelerating the discovery process.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. ijacskros.comscialert.net This information can be used to rationalize experimental observations and to predict the behavior of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound derivatives are synthesized and tested for a particular application, QSAR modeling can be used to develop mathematical models that relate the structural features of the molecules to their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the detailed mechanisms of reactions involving this compound, providing a level of detail that is often difficult to obtain through experimental methods alone.

Investigation of Novel Environmental Transformation Pathways

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and transformation is essential. Benzophenone-based compounds are known to be present in the environment, often as byproducts of their use as UV filters in sunscreens and other consumer products. nih.govnih.gov Research into the environmental transformation of this compound will be critical in assessing its potential environmental impact.

Key research avenues include:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation is crucial for understanding its persistence in the environment. Identifying the microorganisms and enzymatic pathways involved in its breakdown can inform bioremediation strategies.

Photodegradation in Aqueous Environments: Given its photochemical activity, the photodegradation of this compound in natural waters is an important area of study. Research will focus on identifying the photoproducts formed and assessing their potential toxicity. digitellinc.comresearchgate.net

Advanced Oxidation Processes: The efficacy of advanced oxidation processes, such as treatment with ozone or hydroxyl radicals, in degrading this compound in water and wastewater treatment systems will be an important area of practical research.

By proactively investigating these future directions, the scientific community can unlock the full potential of this compound while ensuring its development and application are conducted in a safe and environmentally responsible manner.

Q & A

Q. Table 1: Comparative Catalyst Efficiency in Analogous Reactions

CatalystSolventYield (%)Purity (%)Source
AlCl₃Toluene7892
FeCl₃DCM6588
H₂SO₄Ethanol7085

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Analytical Workflow

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm). For example, 2-chloroacetophenone derivatives show distinct splitting patterns due to substituent effects .
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 258.7 (calculated for C₁₅H₁₃ClO) with fragmentation patterns matching chloro and ethyl substituents .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Advanced Mechanistic Analysis
The electron-withdrawing chlorine at the 2-position deactivates the benzophenone ring, directing nucleophilic attacks to the para position of the ethyl group. Comparative studies with 2-Chloro-4-methylphenol show:

  • Steric Effects : The ethyl group increases steric hindrance, reducing reaction rates by ~30% compared to methyl analogues .
  • Electronic Effects : Hammett constants (σ⁺) predict meta-directing behavior, but experimental data suggest mixed regioselectivity due to conjugation with the carbonyl group .

How can computational chemistry models predict the regioselectivity of reactions involving this compound?

Q. Advanced Computational Strategy

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces. For example, the LUMO distribution in analogous compounds correlates with nucleophilic attack sites .
  • InChI-Based Modeling : Leverage PubChem’s InChI=1S/C10H11ClO... to simulate reaction pathways.
  • Case Study : MD simulations reveal solvent effects (e.g., DMSO stabilizes transition states by 5–8 kcal/mol vs. toluene) .

How should researchers resolve discrepancies in reported reaction yields when using different catalysts?

Data Contradiction Analysis
Conflicting yields (e.g., 65% with FeCl₃ vs. 78% with AlCl₃ ) arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve AlCl₃ efficiency by stabilizing ionic intermediates.
  • Catalyst Loading : Excess AlCl₃ (>1.5 eq.) may cause side reactions (e.g., over-acylation).
  • Temperature Control : Exothermic reactions require precise cooling to avoid decomposition.

Recommendation : Replicate conditions with inline IR monitoring to track intermediate formation .

What strategies mitigate degradation of this compound under storage conditions?

Q. Basic Stability Protocol

  • Storage : Dark glass vials at –20°C under inert gas (Ar/N₂).
  • Degradation Pathways : Hydrolysis of the carbonyl group in humid environments (t₁/₂ = 14 days at 25°C) .
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation.

How does the crystal structure of this compound influence its physicochemical properties?

Advanced Crystallography
Single-crystal X-ray diffraction of analogous compounds (e.g., 2-Chloro-6-ethylphenol ) reveals:

  • Packing Motifs : π-π stacking between aromatic rings (3.8 Å spacing) enhances thermal stability (mp ~120°C).
  • Hydrogen Bonding : Weak C-Cl···H interactions reduce solubility in nonpolar solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.